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Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the precise

characterization of molecular structures is paramount. 4-bromo-N,N-dimethylbenzamide, a

halogenated aromatic amide, serves as a crucial building block in the synthesis of various

biologically active compounds. Its synthetic utility necessitates a comprehensive understanding

of its structural features, which can be unequivocally elucidated through a combination of

modern spectroscopic techniques. This guide provides an in-depth analysis of the nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-bromo-N,N-
dimethylbenzamide, offering field-proven insights for researchers, scientists, and drug

development professionals. The causality behind experimental choices and the self-validating

nature of the collective data are emphasized to ensure scientific integrity.

Molecular Structure and Properties
4-bromo-N,N-dimethylbenzamide possesses a molecular formula of C₉H₁₀BrNO and a

molecular weight of approximately 228.09 g/mol .[1] Its structure features a p-substituted

benzene ring, an amide functional group, and two N-methyl groups. The strategic placement of

the bromine atom and the dimethylamino group significantly influences the electronic

environment of the molecule, which is reflected in its spectral data.

Caption: Molecular structure of 4-bromo-N,N-dimethylbenzamide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 4-bromo-N,N-dimethylbenzamide, both ¹H and ¹³C NMR provide critical

information for structural confirmation.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-bromo-N,N-dimethylbenzamide is characterized by signals in the

aromatic and aliphatic regions, providing a clear fingerprint of the proton environments.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.63 Doublet (d) 2H Ar-H

7.36 Doublet (d) 2H Ar-H

2.93 Doublet (d) 6H N(CH₃)₂

Table 1: ¹H NMR Spectral Data for 4-bromo-N,N-dimethylbenzamide.

Interpretation:

The aromatic region displays two doublets, a characteristic pattern for a 1,4-disubstituted

benzene ring. The downfield doublet at 7.63 ppm corresponds to the two aromatic protons

ortho to the electron-withdrawing carbonyl group. The upfield doublet at 7.36 ppm is assigned

to the two aromatic protons ortho to the bromine atom.[2] The observed coupling constant of

approximately 8.3 Hz is typical for ortho-coupling in a benzene ring.

In the aliphatic region, a single signal at 2.93 ppm integrates to six protons, corresponding to

the two equivalent methyl groups attached to the nitrogen atom. The observation of a single

resonance for these six protons indicates free rotation around the C-N bond at room

temperature on the NMR timescale. The apparent doublet multiplicity with a large coupling

constant (J = 33.0 Hz) reported in one source is atypical for N-methyl groups and may be an

artifact or a result of restricted rotation at a lower temperature, however, other sources describe

this as a singlet which is more commonly expected.[2]
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¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppm Assignment

169.06 C=O

135.61 Ar-C

131.26 Ar-CH

129.15 Ar-CH

122.66 Ar-C-Br

~39.5 (estimated) N(CH₃)₂

Table 2: ¹³C NMR Spectral Data for 4-bromo-N,N-dimethylbenzamide.

Interpretation:

The carbonyl carbon of the amide group is observed as the most downfield signal at 169.06

ppm, which is a characteristic chemical shift for this functional group.[2] The aromatic region

shows four distinct signals. The signal at 122.66 ppm is assigned to the carbon atom bearing

the bromine atom (C-Br). The quaternary carbon attached to the amide group appears at

135.61 ppm. The two signals at 131.26 and 129.15 ppm correspond to the two pairs of

equivalent aromatic CH carbons.[2] The signal for the N-methyl carbons is expected to appear

in the range of 35-40 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to molecular vibrations.
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2930 Medium Aliphatic C-H stretch

~1630 Strong
Amide C=O stretch (Amide I

band)

~1590, 1480 Medium-Strong Aromatic C=C stretch

~1400 Medium C-N stretch

~1070 Strong C-Br stretch

~830 Strong
p-disubstituted benzene C-H

bend (out-of-plane)

Table 3: Predicted IR Absorption Bands for 4-bromo-N,N-dimethylbenzamide.

Interpretation:

The IR spectrum of 4-bromo-N,N-dimethylbenzamide is dominated by a strong absorption

band around 1630 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the

tertiary amide functional group. The aromatic C-H stretching vibrations are expected to appear

just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will be observed

just below 3000 cm⁻¹. The presence of the p-disubstituted benzene ring is confirmed by the

C=C stretching vibrations in the 1600-1450 cm⁻¹ region and a strong out-of-plane C-H bending

vibration around 830 cm⁻¹. The C-N stretching vibration of the amide is typically found around

1400 cm⁻¹. The C-Br stretching vibration gives rise to a strong absorption in the fingerprint

region, expected around 1070 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.
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m/z Relative Intensity Assignment

227/229 High [M]⁺ (Molecular ion)

183/185 High [M - N(CH₃)₂]⁺

155/157 Medium [M - N(CH₃)₂ - CO]⁺

72 Medium [C₄H₁₀N]⁺

Table 4: Expected Mass Spectrometry Fragmentation for 4-bromo-N,N-dimethylbenzamide.

Interpretation:

The mass spectrum of 4-bromo-N,N-dimethylbenzamide will show a characteristic isotopic

pattern for the molecular ion peak ([M]⁺) at m/z 227 and 229, with a nearly 1:1 ratio, which is

indicative of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). A prominent

fragmentation pathway involves the cleavage of the C-N bond, leading to the loss of the

dimethylamino radical (•N(CH₃)₂) to form the 4-bromobenzoyl cation at m/z 183 and 185.[1]

Subsequent loss of a neutral carbon monoxide (CO) molecule from this fragment would yield

the 4-bromophenyl cation at m/z 155 and 157. Another possible fragment is the

dimethylaminium cation at m/z 72.

[C₉H₁₀BrNO]⁺˙
m/z 227/229

[BrC₆H₄CO]⁺
m/z 183/185

- •N(CH₃)₂ [BrC₆H₄]⁺
m/z 155/157

- CO

[N(CH₃)₂]⁺
m/z 44

Click to download full resolution via product page

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols
NMR Spectroscopy
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A standard protocol for acquiring NMR spectra of solid organic compounds involves dissolving

5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of

a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5

mm NMR tube.[3] The choice of solvent is critical to ensure the sample is fully dissolved and to

avoid signal overlap with the analyte. The use of an internal standard, such as

tetramethylsilane (TMS), is common for referencing the chemical shifts. For solid-state NMR,

the finely ground sample is packed into a rotor and spun at the magic angle.[4][5]

FT-IR Spectroscopy
For solid samples, the KBr pellet method is a common technique.[6] A few milligrams of the

finely ground sample are mixed with about 100-200 mg of dry potassium bromide (KBr)

powder. The mixture is then pressed into a transparent pellet using a hydraulic press.

Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent,

depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to

evaporate.[7] Attenuated Total Reflectance (ATR) is another convenient method that requires

minimal sample preparation, where the solid is directly placed on the ATR crystal.[8]

GC-MS
For GC-MS analysis, the sample is typically dissolved in a suitable volatile solvent, such as

dichloromethane or ethyl acetate. An aliquot of the solution is then injected into the gas

chromatograph, where the compound is vaporized and separated on a capillary column before

entering the mass spectrometer.[9] The mass spectrometer is typically operated in electron

ionization (EI) mode.[10]

Safety and Handling
4-bromo-N,N-dimethylbenzamide is harmful if swallowed and causes skin and serious eye

irritation.[1] It may also cause respiratory irritation.[1] Therefore, it should be handled in a well-

ventilated area, preferably in a chemical fume hood.[6] Appropriate personal protective

equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.

[6] In case of contact with skin or eyes, rinse immediately with plenty of water. Store in a tightly

closed container in a cool, dry place.[11]
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The collective spectroscopic data from NMR, IR, and MS provide a self-validating and

unambiguous structural confirmation of 4-bromo-N,N-dimethylbenzamide. The characteristic

signals in each spectrum correspond to specific structural motifs within the molecule, and their

interpretation, grounded in established principles of spectroscopy, offers a high degree of

confidence in the assigned structure. This comprehensive guide serves as a valuable resource

for scientists, enabling the reliable identification and utilization of this important chemical

intermediate in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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